molecular formula C10H14N5O8P B1673565 Fosdenopterin CAS No. 150829-29-1

Fosdenopterin

Cat. No.: B1673565
CAS No.: 150829-29-1
M. Wt: 363.22 g/mol
InChI Key: CZAKJJUNKNPTTO-AJFJRRQVSA-N
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Preparation Methods

Fosdenopterin is synthesized through a series of chemical reactions that involve the formation of cyclic pyranopterin monophosphate. The synthetic route typically involves the use of guanosine triphosphate as a starting material, which undergoes several enzymatic and chemical transformations to yield the final product . The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Fosdenopterin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its efficacy.

    Substitution: Substitution reactions involve replacing specific functional groups within the molecule, which can lead to the formation of new compounds with varied properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of this compound with altered biological activities .

Scientific Research Applications

Fosdenopterin has several scientific research applications, including:

Comparison with Similar Compounds

Properties

Molybdenum cofactor deficiency (MoCD) is a rare autosomal-recessive disorder in which patients are deficient in three molybdenum-dependent enzymes: sulfite oxidase (SOX), xanthine dehydrogenase, and aldehyde dehydrogenase. The loss of SOX activity appears to be the main driver of MoCD morbidity and mortality, as the build-up of neurotoxic sulfites typically processed by SOX results in rapid and progressive neurological damage. In MoCD type A, the disorder results from a mutation in the _MOCS1_ gene leading to deficient production of MOCS1A/B, a protein that is responsible for the first step in the synthesis of molybdenum cofactor: the conversion of guanosine triphosphate into cyclic pyranopterin monophosphate (cPMP). Fosdenopterin is an exogenous form of cPMP, replacing endogenous production and allowing for the synthesis of molybdenum cofactor to proceed.

CAS No.

150829-29-1

Molecular Formula

C10H14N5O8P

Molecular Weight

363.22 g/mol

IUPAC Name

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one

InChI

InChI=1S/C10H14N5O8P/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16)/t2-,4-,5+,8-/m1/s1

InChI Key

CZAKJJUNKNPTTO-AJFJRRQVSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O

SMILES

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fosdenopterin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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